molecular formula C16H22N2O4 B3321922 Unii-2R4ADP62TA CAS No. 1396006-45-3

Unii-2R4ADP62TA

Cat. No.: B3321922
CAS No.: 1396006-45-3
M. Wt: 306.36
InChI Key: AHNYHRJIQAYZGZ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using advanced techniques such as continuous flow reactors and high-throughput screening to identify the best catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role as a metabolite of carfilzomib and its effects on biological systems.

    Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid involves its interaction with specific molecular targets. As a metabolite of carfilzomib, it may inhibit proteasome activity, leading to the accumulation of proteins within cells and inducing apoptosis in cancer cells . The pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation within cells.

Comparison with Similar Compounds

Similar Compounds

    Carfilzomib: The parent compound of (2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid, used as a proteasome inhibitor in cancer therapy.

    Bortezomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.

    Ixazomib: An oral proteasome inhibitor with applications in multiple myeloma treatment.

Uniqueness

(2S)-2-((2-morpholinoacetyl)amino)-4-phenyl-butanoic acid is unique due to its specific structure, which includes a morpholino group and a phenyl group.

Properties

IUPAC Name

(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNYHRJIQAYZGZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396006-45-3
Record name (2S)-2-((2-Morpholinoacetyl)amino)-4-phenyl-butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396006453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-((2-MORPHOLINOACETYL)AMINO)-4-PHENYL-BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4ADP62TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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